molecular formula C20H24BNO3 B6233205 4-[1-(4-methoxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine CAS No. 2365173-68-6

4-[1-(4-methoxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

Cat. No.: B6233205
CAS No.: 2365173-68-6
M. Wt: 337.2
InChI Key:
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Description

4-[1-(4-methoxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a methoxyphenyl group and a dioxaborolane moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-methoxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine typically involves the coupling of 4-methoxyphenylboronic acid with a suitable pyridine derivative under Suzuki-Miyaura cross-coupling conditions. This reaction is facilitated by a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-methoxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The boron moiety can participate in substitution reactions to form new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Organolithium or Grignard reagents under anhydrous conditions.

Major Products

    Oxidation: 4-[1-(4-hydroxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine.

    Reduction: 4-[1-(4-methoxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine.

    Substitution: Various boronic ester derivatives depending on the substituent introduced.

Scientific Research Applications

4-[1-(4-methoxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(4-methoxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The methoxyphenyl group can engage in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylboronic acid: Lacks the pyridine ring and ethenyl group.

    2-methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring but differs in the position and nature of substituents.

    4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the aromatic and pyridine components.

Uniqueness

4-[1-(4-methoxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is unique due to its combination of a pyridine ring, methoxyphenyl group, and dioxaborolane moiety. This structural diversity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2365173-68-6

Molecular Formula

C20H24BNO3

Molecular Weight

337.2

Purity

95

Origin of Product

United States

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